4,4-Dimethyl-2-cyclohexen-1-one
Overview
Description
4,4-Dimethyl-2-cyclohexen-1-one is an organic compound with the molecular formula C8H12O. It is a colorless to yellow liquid that is used in various chemical synthesis processes. This compound is known for its unique structure, which includes a cyclohexenone ring substituted with two methyl groups at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-2-cyclohexen-1-one can be synthesized through several methods. One common method involves the oxidation of 4,4-dimethyl-2-cyclohexen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent . Another method includes the dehydrogenation of 4,4-dimethylcyclohexanol using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of cyclohexene derivatives. This process is carried out in the presence of vanadium-based catalysts and hydrogen peroxide as the oxidizing agent .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4-dimethyl-2-cyclohexen-1,2-dione using strong oxidizing agents.
Reduction: Reduction of this compound can yield 4,4-dimethylcyclohexanone.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Organocopper reagents, Grignard reagents.
Major Products Formed:
Oxidation: 4,4-Dimethyl-2-cyclohexen-1,2-dione.
Reduction: 4,4-Dimethylcyclohexanone.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-2-cyclohexen-1-one is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-cyclohexen-1-one involves its reactivity as an enone. The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system . This reactivity is crucial in forming carbon-carbon bonds in organic synthesis. Additionally, its carbonyl group can undergo nucleophilic attack, leading to various substitution and addition products .
Comparison with Similar Compounds
2-Cyclohexen-1-one: Similar structure but lacks the methyl groups at the 4-position.
4,4-Dimethylcyclohexanone: Saturated analog of 4,4-Dimethyl-2-cyclohexen-1-one.
3,5-Dimethyl-2-cyclohexen-1-one: Another methyl-substituted cyclohexenone with different substitution pattern.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of two methyl groups at the 4-position provides steric hindrance and electronic effects that differentiate it from other cyclohexenones .
Properties
IUPAC Name |
4,4-dimethylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8(2)5-3-7(9)4-6-8/h3,5H,4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUNPYVLVAIUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147996 | |
Record name | 2-Cyclohexen-1-one, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-13-8 | |
Record name | 4,4-Dimethyl-2-cyclohexenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexen-1-one, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4-DIMETHYL-2-CYCLOHEXENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10J1HF864Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 4,4-Dimethyl-2-cyclohexen-1-one?
A1: this compound can be synthesized through various methods. One efficient approach involves a one-pot synthesis starting from isobutyraldehyde and methyl vinyl ketone [, ]. This reaction proceeds through an aldol condensation followed by a Robinson annulation. Another method utilizes the readily available this compound and employs a 1,4-addition using an organozinc reagent, followed by ozonolysis and Dieckmann condensation to afford the desired product [].
Q2: How does the structure of this compound influence its reactivity in Diels-Alder reactions?
A2: The presence of the α,β-unsaturated ketone moiety in this compound makes it a suitable dienophile in Diels-Alder reactions [, ]. The two methyl groups at the 4-position introduce steric hindrance, influencing the regio- and stereoselectivity of the cycloaddition.
Q3: Can this compound participate in reactions other than Diels-Alder?
A3: Absolutely! Aside from its role as a dienophile, this compound exhibits diverse reactivity. It can undergo 1,4-addition reactions with organometallic reagents [] and participates in various cyclotrimerization reactions catalyzed by nickel complexes []. Additionally, it can be electrochemically reduced to form hydrodimers under specific conditions [, ].
Q4: Are there any studies on the catalytic pyrolysis of cellulose to produce this compound?
A4: Yes, recent research explores a novel approach for producing this compound through the selective catalytic pyrolysis of cellulose []. This method employs FeCl3-doped [Bmim]OTf magnetic ionic liquids as a catalyst and achieves a high yield of the target compound.
Q5: What spectroscopic data are available for characterizing this compound?
A5: this compound can be characterized using various spectroscopic techniques. Its molecular formula is C8H12O, and its molecular weight is 124.18 g/mol. Common characterization methods include nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
Q6: Have there been computational studies investigating the reactivity of this compound?
A6: Yes, semiempirical molecular orbital calculations have been employed to study the Diels-Alder reactions of this compound derivatives []. These calculations provide insights into the transition state energies and geometries, aiding in the understanding of the observed diastereoselectivity.
Q7: What are the potential applications of this compound in the synthesis of natural products?
A7: this compound serves as a crucial starting material in the synthesis of various natural products, notably (±)-cuparene, a sesquiterpene with potential biological activity [, ]. Additionally, it can be employed in the synthesis of filicinic acid, a compound with known biological properties [].
Q8: Are there any known tosylhydrazone derivatives of this compound, and what is their significance?
A8: Yes, this compound can be converted to its corresponding tosylhydrazone derivative []. This derivative is valuable as it can be further reacted with sodium alkoxides to generate dienes and allyl ethers, which are useful intermediates in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.